molecular formula C25H21ClN6O3 B2769963 JH-X-119-01 (hydrochloride) CAS No. 2591344-30-6

JH-X-119-01 (hydrochloride)

Cat. No. B2769963
CAS RN: 2591344-30-6
M. Wt: 488.93
InChI Key: BUFHXMGSECIZAM-UHFFFAOYSA-N
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Description

JH-X-119-01 hydrochloride is a potent and selective interleukin-1 receptor-associated kinases 1 (IRAK1) inhibitor . It has been shown to ameliorate LPS-induced sepsis in mice . It’s primarily used for research purposes .


Molecular Structure Analysis

The molecular formula of JH-X-119-01 hydrochloride is C25H21ClN6O3 . It has a molecular weight of 488.93 . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

JH-X-119-01 (hydrochloride) is known to inhibit IRAK1 biochemically with an apparent IC50 of 9 nM, while exhibiting no inhibition of IRAK4 at concentrations up to 10 μM . It decreases the phosphorylation of NF-κB and mRNA levels of IL-6 and TNFα in LPS-treated macrophages in vitro .


Physical And Chemical Properties Analysis

JH-X-119-01 (hydrochloride) is a solid substance . It has a solubility of 50 mg/mL in DMSO . It should be stored at 4°C in a dry, sealed environment .

Scientific Research Applications

  • Antiproliferative Activity in B-Cell Lymphoma :JH-X-119-01, a selective covalent inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1), has been identified as having significant antiproliferative activity in MYD88 mutated B-cell lymphoma. This includes Waldenström's macroglobulinemia and ABC subtype Diffuse Large B-cell Lymphoma. It's shown to have cytotoxic activity at single-digit micromolar concentrations in various lymphoma cell lines expressing MYD88. Additionally, combining JH-X-119-01 with the BTK inhibitor ibrutinib results in synergistic effects in these systems, indicating a potential for combined therapeutic strategies (Hatcher et al., 2020).

  • Amelioration of Lipopolysaccharide-Induced Sepsis in Mice :Research shows that JH-X-119-01 can mitigate lipopolysaccharide (LPS)-induced sepsis in mice. The study found significant improvements in survival rates, reduced lung injury, and decreased production of inflammatory cytokines like TNFα and IFNγ in peritoneal macrophages treated with JH-X-119-01. This selective inhibition of IRAK1 was compared with a non-selective IRAK1/4 inhibitor, revealing lesser toxicity on macrophages and suggesting potential for sepsis treatment (Pan et al., 2020).

Mechanism of Action

JH-X-119-01 (hydrochloride) works by selectively inhibiting IRAK1 phosphorylation . This results in decreased phosphorylation of NF-κB and reduced mRNA levels of IL-6 and TNFα in LPS-treated macrophages in vitro .

Safety and Hazards

JH-X-119-01 (hydrochloride) is considered toxic and contains a pharmaceutically active ingredient . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it’s advised to wash the affected area with copious amounts of water and seek medical attention .

Future Directions

While JH-X-119-01 (hydrochloride) has shown promise in ameliorating LPS-induced sepsis in mice , more research is needed to fully understand its potential therapeutic applications. It’s also worth noting that combining JH-X-119-01 with Ibrutinib has shown synergism in MYD88 mutated cells , suggesting potential future directions for research.

properties

IUPAC Name

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFHXMGSECIZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JH-X-119-01 (hydrochloride)

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